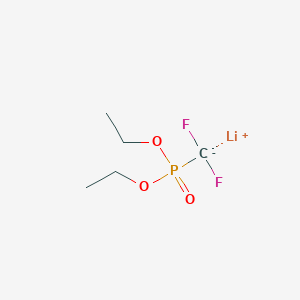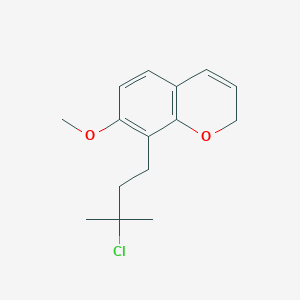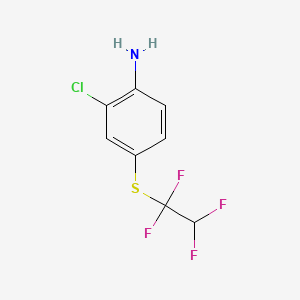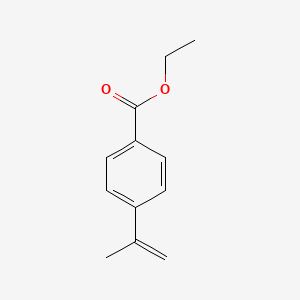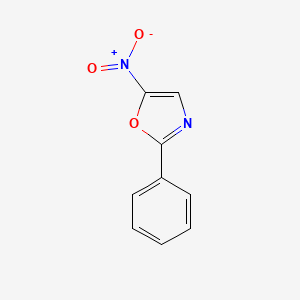![molecular formula C21H45NSn B14342988 1-[2-Methyl-1-(tributylstannyl)propyl]piperidine CAS No. 105652-42-4](/img/structure/B14342988.png)
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine is an organotin compound that features a piperidine ring substituted with a tributylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methyl-1-(tributylstannyl)propyl]piperidine typically involves the reaction of 2-methyl-1-propylpiperidine with tributyltin hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a radical mechanism, where the tributyltin radical adds to the propyl group of the piperidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to remove the tributylstannyl group.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, cyanides, and amines are employed in substitution reactions.
Major Products
Oxidation: Tin oxides and the corresponding oxidized organic product.
Reduction: The piperidine derivative without the tributylstannyl group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Methyl-1-(tributylstannyl)propyl]piperidine involves its ability to participate in radical reactions. The tributylstannyl group can generate radicals under appropriate conditions, which then react with other molecules to form new bonds. This property is exploited in various synthetic applications to create complex molecular structures.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Methyl-1-(trimethylstannyl)propyl]piperidine
- 1-[2-Methyl-1-(triphenylstannyl)propyl]piperidine
- 1-[2-Methyl-1-(tributylgermyl)propyl]piperidine
Uniqueness
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine is unique due to its specific combination of a piperidine ring and a tributylstannyl group. This combination imparts distinct reactivity and stability, making it particularly useful in radical-mediated reactions and as a precursor for further functionalization.
Properties
CAS No. |
105652-42-4 |
|---|---|
Molecular Formula |
C21H45NSn |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
tributyl-(2-methyl-1-piperidin-1-ylpropyl)stannane |
InChI |
InChI=1S/C9H18N.3C4H9.Sn/c1-9(2)8-10-6-4-3-5-7-10;3*1-3-4-2;/h8-9H,3-7H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
QBCYILFEAJWIPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C(C)C)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


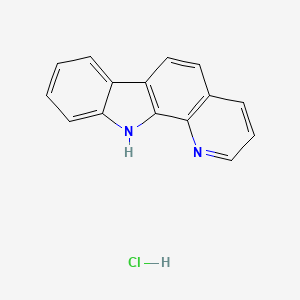
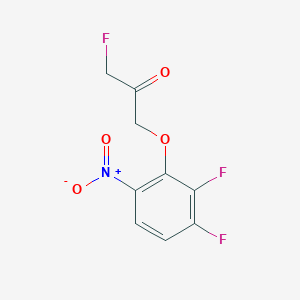
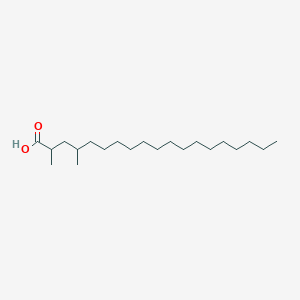
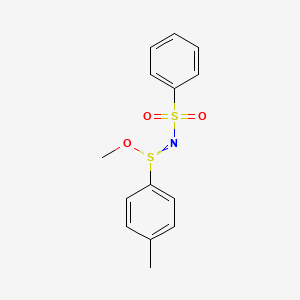
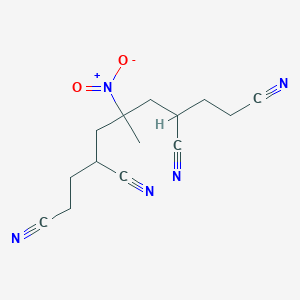
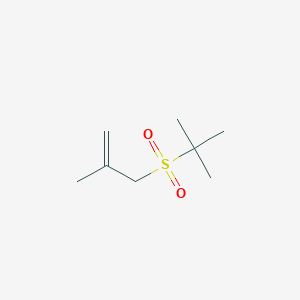
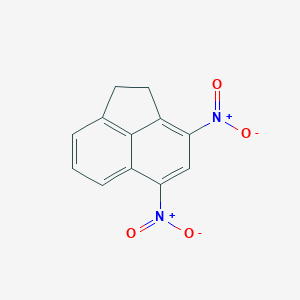
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
